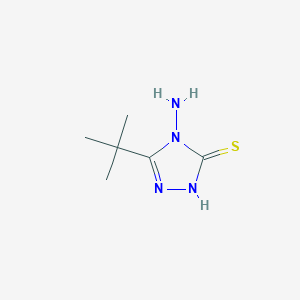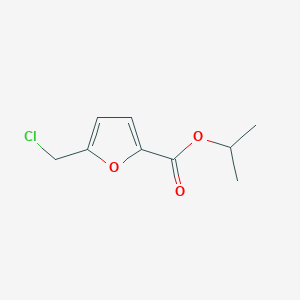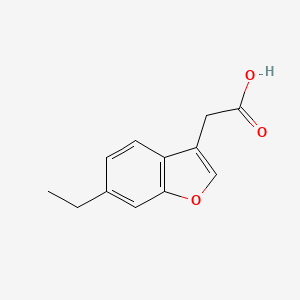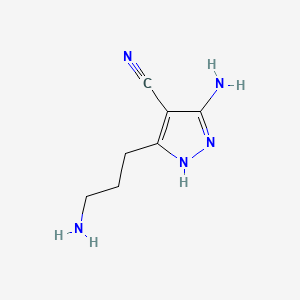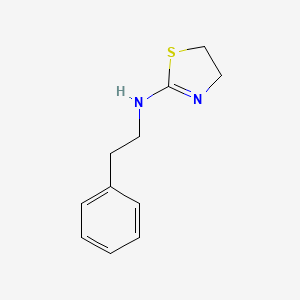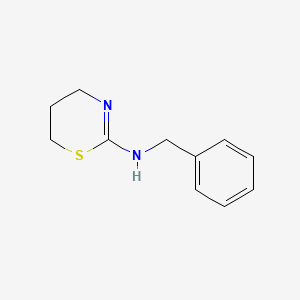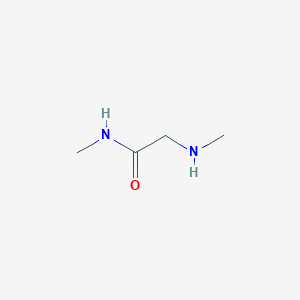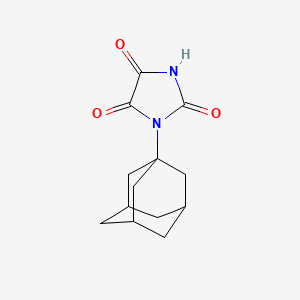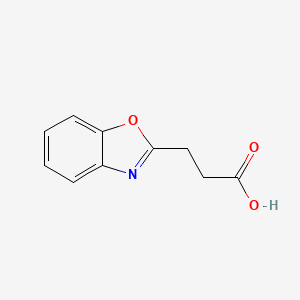
3-(1,3-苯并恶唑-2-基)丙酸
描述
3-(1,3-Benzoxazol-2-yl)propanoic acid is a compound that belongs to the class of benzoxazoles, which are heterocyclic compounds containing a benzene ring fused to an oxazole ring. The oxazole is a five-membered ring containing an atom of oxygen and an atom of nitrogen. This class of compounds is known for its biological activity and has been the subject of various structural and spectral studies .
Synthesis Analysis
The synthesis of benzoxazole derivatives can be achieved through various methods. One approach involves the condensation of substituted propanoic acids with aromatic amines in polyphosphoric acid, leading to the formation of compounds such as N-(pyridin-2-yl)propanamides and benzoxazolylethylpyrimidines . Another method reported is the esterification of 2-benzoxazolon-3-yl-acetic acid with polyethylene glycols, which yields monoesters with a range of physicochemical properties . Additionally, a zinc triflate-catalyzed regioselective 1,6-conjugate addition has been developed to synthesize diarylpropanoic acid esters .
Molecular Structure Analysis
The molecular geometry and vibrational frequencies of benzoxazole derivatives have been extensively studied using computational methods such as Hartree–Fock and density functional theory (DFT). These studies have provided detailed insights into the molecular structure and confirmed the stability of various conformers . X-ray diffraction has also been employed to determine the crystal structure of these molecules, revealing the presence of hydrogen bonding and charge separation in the solid state .
Chemical Reactions Analysis
Benzoxazole derivatives can undergo a variety of chemical reactions. For instance, they can act as substrates in enzymatic reactions, such as the penicillin amidase-catalyzed transfer of acetyl moieties, leading to the synthesis of new cephalosporins . The photochemistry of benzoxazole has been explored as well, with studies showing that UV-induced reactions can lead to the formation of isocyanophenol and other photoproducts .
Physical and Chemical Properties Analysis
The physical and chemical properties of benzoxazole derivatives are influenced by the molecular mass of the substituents and the length of the polyether chain in the case of esterified derivatives . These properties are crucial for their biological activity, as seen in the antimicrobial activity of chiral benzoxazole propanoic acid derivatives against various bacterial strains . The charge density and electron density distribution of these molecules have also been analyzed, providing insights into their reactivity and intermolecular interactions .
Relevant Case Studies
Several studies have highlighted the biological activity of benzoxazole derivatives. For example, chiral derivatives have shown significant antibacterial activity against both Gram-negative and Gram-positive bacteria . Additionally, benzoxazinones synthesized from dimethyl-2-oxoglutarate have demonstrated activity against Candida albicans and other bacterial strains . These findings underscore the potential of benzoxazole derivatives in the development of new antimicrobial agents.
科学研究应用
1. Application in Cancer Research
- Results : The compound showed almost equal % of inhibition to the growth of lung, breast, and colon cancer cells (IC50- 51–54 μM), while almost double the amount was necessary to induce the same cytotoxic effect in cervical (IC50- 102.02 μM) cancer cells .
2. Application in Organic Light Emitting Diodes (OLEDs)
3. Application in Antibacterial Research
- Results : Antibacterial screening data revealed a prominent inhibitory activity of compounds against the tested strains of S. aureus, B. cereus,E. coli and P. aeruginosa (MIC = 250 µg/mL) .
4. Application in Proteomics Research
5. Application in the Preparation of Biological Materials
6. Application in Antifungal Research
安全和危害
属性
IUPAC Name |
3-(1,3-benzoxazol-2-yl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO3/c12-10(13)6-5-9-11-7-3-1-2-4-8(7)14-9/h1-4H,5-6H2,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FUPQHVOTDIAYLV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(O2)CCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00368778 | |
| Record name | 3-(1,3-benzoxazol-2-yl)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00368778 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(1,3-Benzoxazol-2-yl)propanoic acid | |
CAS RN |
78757-00-3 | |
| Record name | 3-(1,3-benzoxazol-2-yl)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00368778 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-(1,3-benzoxazol-2-yl)propanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



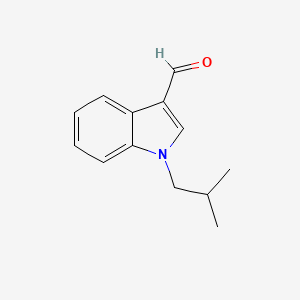
![Methyl 3-[(chloroacetyl)amino]benzoate](/img/structure/B1271281.png)

![5-Methyl-2-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine](/img/structure/B1271298.png)
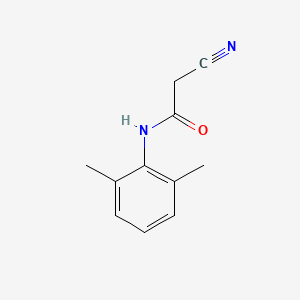
![3-amino-6-ethyl-3H,4H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B1271303.png)
